Methyl 3-O-galactopyranosylmannopyranoside
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Overview
Description
Methyl 3-O-galactopyranosylmannopyranoside is a chemical compound with the molecular formula C13H24O11. It is a disaccharide derivative, specifically a glycoside, where a galactopyranose unit is linked to a mannopyranose unit through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-galactopyranosylmannopyranoside typically involves the glycosylation of mannopyranoside with galactopyranosyl donors. One common method is the use of glycosyl halides in the presence of a promoter such as silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactopyranosyl moiety from a donor substrate to a mannopyranoside acceptor. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-galactopyranosylmannopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uronic acids using oxidizing agents like periodic acid.
Reduction: Reduction of the glycosidic bond can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Uronic acids.
Reduction: Reduced glycosides.
Substitution: Acylated or alkylated glycosides.
Scientific Research Applications
Methyl 3-O-galactopyranosylmannopyranoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of carbohydrate-protein interactions, particularly in the context of lectins and glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a component in synthetic vaccines.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of Methyl 3-O-galactopyranosylmannopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The compound’s glycosidic linkage is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl β-D-galactopyranoside: Similar in structure but lacks the mannopyranoside unit.
Methyl α-D-mannopyranoside: Contains the mannopyranoside unit but not the galactopyranosyl linkage.
Methyl 3-O-(N-acetyl-β-D-glucosaminyl)-β-D-galactopyranoside: Contains an additional N-acetylglucosamine unit
Uniqueness
Methyl 3-O-galactopyranosylmannopyranoside is unique due to its specific glycosidic linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying carbohydrate interactions and developing glycosylated bioactive compounds .
Properties
CAS No. |
125412-00-2 |
---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7-,8+,9-,10+,11+,12+,13-/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-DKZYMYLNSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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